Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. [, , , ]
Compound Description: Compound (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits potent antitumor activity both in vitro and in vivo, particularly against human myelodysplastic syndrome (MDS). []
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating effectiveness against the imatinib-resistant T315I mutant. It exhibits strong anti-leukemic activity. []
Compound Description: ZINC18057104 exhibits antimicrobial activity, particularly against Escherichia coli, including quinolone-resistant strains. Its mechanism of action is through inhibition of DNA gyrase. []
Compound Description: This compound and its various hydrates and polymorphs are investigated for their potential use as medications, particularly for autoimmune diseases. [, ]
Compound Description: This compound is a freebase form of Imatinib, a tyrosine kinase inhibitor used in leukemia treatment. This specific form was crystallized and structurally characterized. []
Compound Description: This compound’s crystal structure reveals a twisted molecular conformation due to steric hindrance from its bulky substituents. []
Compound Description: Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Research on Nilotinib focuses on improving its bioavailability and reducing food effect through the use of organic acids. [, , ]
Compound Description: This compound is a potent biological analog of the antipsychotic drug sulpiride. Its radioiodinated form (125I labeling) is used as a radioligand in radioimmunoassays for sulpiride-related compounds. []
Compound Description: This benzamide derivative and its metabolite, the imidazole derivative, have been studied for their pharmacokinetic properties using high-performance liquid chromatography (HPLC). []
Compound Description: YM-09151-2 exhibits potent neuroleptic activity with a significantly higher potency than haloperidol and metoclopramide. It also shows a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential for fewer side effects. [, ]
Compound Description: This series of compounds was designed as potential fungicides, exhibiting broad-spectrum activity against various fungal pathogens. The incorporation of a thiocyanato group into the pyrazole ring is a key structural feature of these derivatives. []
Compound Description: These two series of compounds were synthesized and evaluated for their anticonvulsant and analgesic potential. Several compounds within these series demonstrated significant activity in preclinical models. []
Compound Description: AN-024 is synthesized using a multi-step process, highlighting the complexity of synthesizing certain pharmaceutical compounds. []
3‐Amino‐thiophene‐2‐carbohydrazide derivatives
Compound Description: This series of compounds exhibited anti-colon cancer activity. Compound 11 ((E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide) showed potent and selective activity against colon cancer cell lines. []
Compound Description: Compound 6 is a novel naphthol derivative synthesized using a multi-step process involving a three-component system. Its structure was confirmed by various spectroscopic and spectrometric techniques. []
Compound Description: This series of compounds was developed as dual antagonists for both dopamine D2 and serotonin 5-HT3 receptors, showing potential as broad antiemetic agents. []
(S)-(-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide ((S)-(-)-Mosapride) and (R)-(+)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide ((R)-(+)-Mosapride)
Compound Description: These are the enantiomers of Mosapride, a selective gastroprokinetic agent. Both enantiomers exhibit essentially equipotent serotonin 5-HT4 receptor agonistic activity. []
Compound Description: This compound, with its various crystalline forms and hydrates, is explored for its potential use in crop protection formulations. [, ]
Compound Description: This series of compounds has been identified as potential histamine receptor antagonists and tachykinin receptor antagonists, suggesting their potential use in treating allergic and inflammatory diseases. []
Compound Description: AACBA is a P2X7 receptor antagonist that has been investigated in animal models for its potential in treating pain and inflammation. []
Compound Description: Compound 13 is a potent and selective covalent inhibitor of JNK3. When modified with a photolabile protecting group, it becomes a photocaged inhibitor, allowing for spatiotemporal control of its activity in live cells using UV irradiation. []
Compound Description: VNO and VHA are potential oxidative impurities of Venetoclax, a BCL-2 inhibitor used in cancer treatment. These impurities are formed during the oxidative degradation of Venetoclax. []
Compound Description: Compounds 3e and 3f exhibit a broad spectrum of antimicrobial activity, comparable to standard antibiotics like ampicillin and isoniazid. Their activity extends to various Staphylococcus aureus strains, Enterococcus faecalis, Mycobacterium tuberculosis, and Mycobacterium smegmatis. []
Compound Description: The crystal structure of this compound reveals a twisted conformation attributed to steric effects arising from the presence of two ferrocenyl groups. []
Compound Description: This compound exhibits potent cytotoxicity against various cancer cell lines, including MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), and Ishikawa (endometrial cancer) cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.